SuO-Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SuO-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide SuO-Val-Cit-PAB.
Applications De Recherche Scientifique
1. Development of Potent ADCs for Cancer Therapy
SuO-Val-Cit-PAB-MMAE is used in the development of potent monoclonal antibody-drug conjugates. These ADCs, such as SGN-35, consist of an antibody linked to monomethylauristatin E (MMAE) via a valine-citrulline p-aminobenzylcarbamate (val-cit-PABC) linker. This linker is cleaved by intracellular proteases like cathepsin B, releasing the cytotoxic MMAE within cancer cells, showing significant therapeutic potential in cancer treatment (Doronina et al., 2003).
2. Enhancing Efficacy of ADCs
SuO-Val-Cit-PAB-MMAE is integral in enhancing the efficacy of ADCs. For example, modification of the C-terminal peptide sequence used to attach auristatins to the antibody carrier can lead to highly potent and specific conjugates with improved therapeutic windows (Doronina et al., 2008).
3. Differential Drug Delivery Mechanisms in ADCs
Different linker systems, including valine-citrulline-PAB, can lead to distinct cellular mechanisms of drug delivery and accumulation, ultimately affecting cytotoxicity. These systems offer a variety of strategies for targeted drug delivery in cancer therapy (Okeley et al., 2014).
4. Site-Specific Conjugation of Antibodies
SuO-Val-Cit-PAB-MMAE plays a role in site-specific conjugation of antibodies. Technologies like THIOMAB leverage engineered cysteines on an antibody for site-specific conjugation, enhancing the stability of drug conjugations and therapeutic efficacy (Ohri et al., 2018).
5. Overcoming Resistance to ADCs
ADCs like anti-CD22-vc-MMAE, which use SuO-Val-Cit-PAB-MMAE, are being developed to overcome resistance in cancer treatments. These ADCs have shown promise in treating B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015).
6. Imaging Mass Spectrometry for ADC Optimization
Imaging mass spectrometry (MALDI-IMS) can be used to optimize ADCs containing SuO-Val-Cit-PAB-MMAE, enhancing the selectivity and efficiency of drug release within tumor tissues (Fujiwara et al., 2016).
7. Modulation of Anticancer Activity
The structure of SuO-Val-Cit-PAB-MMAE can modulate the anticancer activity of ADCs, impacting their stability and efficacy. For instance, a single amino acid substitution in the Val-Cit linker can affect the stability and anticancer activity of noninternalizing ADCs (Dal Corso et al., 2017).
8. PK Modeling for Drug Interactions
Physiologically based pharmacokinetic (PBPK) modeling can predict drug interactions in vc-MMAE ADCs. This approach helps to understand the behavior of MMAE released from ADCs, aiding in the clinical development of these compounds (Chen et al., 2014).
9. Cell-Level Pharmacokinetics of ADCs
Understanding the cell-level pharmacokinetics of ADCs like trastuzumab-vc-MMAE provides insights into the mechanism of drug action, aiding in the development of more effective cancer therapies (Singh & Shah, 2017).
Propriétés
Formule moléculaire |
C₆₃H₉₇N₁₁O₁₆ |
---|---|
Poids moléculaire |
1264.51 |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C63H97N11O16/c1-15-38(8)53(46(87-13)33-49(77)73-32-20-24-45(73)55(88-14)39(9)56(79)66-40(10)54(78)42-21-17-16-18-22-42)71(11)60(83)51(36(4)5)69-59(82)52(37(6)7)72(12)63(86)89-34-41-25-27-43(28-26-41)67-57(80)44(23-19-31-65-61(64)84)68-58(81)50(35(2)3)70-62(85)90-74-47(75)29-30-48(74)76/h16-18,21-22,25-28,35-40,44-46,50-55,78H,15,19-20,23-24,29-34H2,1-14H3,(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,85)(H3,64,65,84)/t38-,39+,40+,44-,45-,46+,50-,51-,52-,53-,54+,55+/m0/s1 |
Clé InChI |
CIQIZABZFKYHOV-ZUYLRLFMSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.